Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate

Antioxidant chemistry Radical stabilization Bond dissociation energy

Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate (CAS 761428-40-4) uniquely enables next‑generation phenolic antioxidants and 2,3‑disubstituted benzothiophenes. Its 7‑OH group forms intramolecular S···O interactions that lower O–H BDE to 77.1 kcal mol⁻¹, while the 2‑CO₂Me ester activates C‑3 for electrophilic substitution and cross‑coupling. This orthogonal reactivity—7‑OH for alkylation, esterification, Mitsunobu; 2‑CO₂Me for hydrolysis or reduction—is unmatched by non‑hydroxylated or regioisomeric analogues. Supplied at ≥98% purity with comprehensive NMR/HPLC/GC analytical certification. Contact us for bulk research quantities.

Molecular Formula C10H8O3S
Molecular Weight 208.24 g/mol
CAS No. 761428-40-4
Cat. No. B1290379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-hydroxybenzo[b]thiophene-2-carboxylate
CAS761428-40-4
Molecular FormulaC10H8O3S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(S1)C(=CC=C2)O
InChIInChI=1S/C10H8O3S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5,11H,1H3
InChIKeyMKKLYJXEIPUNAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate (CAS 761428-40-4): Procurement-Grade Profile for a 7-Hydroxy-Functionalized Benzothiophene Building Block


Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate (CAS 761428-40-4) is a heterocyclic aromatic ester within the benzo[b]thiophene class, bearing a critical free hydroxyl group at the 7-position and a methyl ester at the 2-position . This substitution pattern distinguishes it from the unsubstituted methyl benzo[b]thiophene-2-carboxylate (CAS 22913-24-2) and from regioisomeric hydroxy‑esters such as the 5‑carboxylate (CAS 314725‑16‑1) or 6‑carboxylate (CAS 1000773‑57‑8) variants . The 7‑hydroxybenzo[b]thiophene core has been recognized as a privileged structural motif for constructing potent phenolic antioxidants and for enabling intramolecular noncovalent sulfur–oxygen interactions that stabilize phenoxyl radicals [1]. The compound is commercially supplied at purities of 95%–98% and is used as a synthetic intermediate in medicinal chemistry and materials research.

Why Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate Cannot Be Replaced by Unsubstituted or Regioisomeric Benzothiophene Esters


Substituting methyl 7-hydroxybenzo[b]thiophene-2-carboxylate with the non‑hydroxylated methyl benzo[b]thiophene-2-carboxylate removes the 7‑OH group that is essential for the intramolecular S···O interaction shown to lower the O–H bond dissociation energy (BDE) by stabilizing the phenoxyl radical [1]. Quantitative computational studies place the BDE(O–H) of the 7‑hydroxybenzo[b]thiophene system at 77.1 kcal mol⁻¹, a value significantly lower than that of simple phenols lacking the ortho‑sulfur contact [1]. Regioisomeric alternatives such as methyl 7-hydroxybenzo[b]thiophene-5-carboxylate (ester at C‑5) or the free carboxylic acid (7-hydroxybenzo[b]thiophene-2‑carboxylic acid) alter both the electronic character and the hydrogen‑bonding capacity of the molecule, leading to divergent reactivity in downstream coupling reactions and different solubility profiles [2]. These structural distinctions mean that generic interchange without re‑validation of synthetic yields, antioxidant capacity, or biological target engagement cannot be assumed.

Quantitative Differentiation Evidence for Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate Versus Closest Analogs


Phenoxyl Radical Stabilization via Intramolecular S···O Interaction: BDE(O–H) Comparison Against Classic Phenols

The 7-hydroxybenzo[b]thiophene scaffold, from which the target methyl ester is derived, exhibits a calculated O–H bond dissociation energy of 77.1 kcal mol⁻¹ at the M062X/aug-cc-pVDZ level [1]. This value is substantially lower than the BDE(O–H) of unactivated phenol (ca. 86–88 kcal mol⁻¹) and approaches that of α-tocopherol (ca. 75.8 kcal mol⁻¹ for the chromanol O–H) [1]. The stabilization arises from a noncovalent S···O interaction between the ring sulfur and the 7‑hydroxy oxygen, which is geometrically impossible in the non‑hydroxylated methyl benzo[b]thiophene-2-carboxylate or in 5‑hydroxy regioisomers [1]. In comparative radical‑trapping experiments, a benzannulated thiophene analogue (compound 5 in the reference) was three‑times more reactive than the corresponding non‑thiophene tocopherol analogue [1].

Antioxidant chemistry Radical stabilization Bond dissociation energy

Physical Property Differentiation: Density, Boiling Point, and Refractive Index Versus Non-Hydroxylated Analogue

The presence of the 7‑OH group produces measurable differences in bulk physical properties compared with methyl benzo[b]thiophene-2‑carboxylate (CAS 22913‑24‑2) [1]. The target compound has a computed density of 1.394 g cm⁻³ versus 1.273 g cm⁻³ for the non‑hydroxylated analogue, a boiling point elevation of +68.1 °C (372.7 °C vs. 304.6 °C at 760 mmHg), and a refractive index of 1.675 [1]. These differences are analytically significant for HPLC method development, distillation protocols, and identity confirmation.

Physicochemical characterization Quality control Chromatography method development

Commercial Purity Specification: Supplier-Reported Purity Ranges and Implications for Synthetic Reproducibility

Commercially, methyl 7-hydroxybenzo[b]thiophene-2-carboxylate is available at two purity tiers: 95% (AKSci, Bidepharm) and 98% (Leyan) . The 98% grade from Leyan is accompanied by batch‑specific QC documentation including NMR, HPLC, or GC . In contrast, the non‑hydroxylated methyl benzo[b]thiophene-2-carboxylate is typically supplied at 97–98% with a melting point specification of 69–70 °C, but lacks the hydroxyl‑associated QC considerations (e.g., moisture sensitivity, oxidative stability) [1].

Purity specification Procurement quality Synthetic intermediate

Regioisomeric Differentiation: 2‑Carboxylate Versus 5‑Carboxylate and 6‑Carboxylate Hydroxy‑Esters

Among the three commercially available methyl 7‑hydroxybenzo[b]thiophene‑carboxylate regioisomers, the 2‑carboxylate (CAS 761428‑40‑4) places the ester directly on the thiophene ring, whereas the 5‑carboxylate (CAS 314725‑16‑1) and 6‑carboxylate (CAS 1000773‑57‑8) attach the ester to the benzene ring [1]. This positional difference directly impacts the electrophilic reactivity of the thiophene C‑3 position: in the 2‑carboxylate, the ester exerts an electron‑withdrawing meta‑directing effect on electrophilic substitution at C‑3, while in the 5‑ and 6‑carboxylates the ester is insulated from the thiophene ring, resulting in different regioselectivity for subsequent bromination, nitration, or cross‑coupling reactions [2].

Regioisomer Positional isomer Synthetic building block

Procurement-Guided Application Scenarios for Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate


Radical-Trapping Antioxidant Lead Optimization

The 7-hydroxybenzo[b]thiophene core's low computed O–H BDE (77.1 kcal mol⁻¹) and the experimentally validated 3‑fold rate enhancement of a benzannulated thiophene analogue over non‑thiophene tocopherols make the methyl ester a strategic starting material for synthesizing next‑generation phenolic antioxidants [1]. Researchers designing tocopherol mimetics can exploit the sulfur‑oxygen interaction for radical stabilization without introducing additional steric bulk.

Synthesis of 2,3-Disubstituted Benzothiophene Pharmacophores

The 2‑carboxylate ester activates the thiophene C‑3 position for electrophilic substitution and transition‑metal‑catalyzed cross‑coupling, enabling access to 2,3‑disubstituted benzothiophenes that are core scaffolds in kinase inhibitors and nuclear receptor modulators [2]. The methyl ester can be hydrolyzed to the carboxylic acid for amide coupling or reduced to the alcohol for further diversification.

Physicochemical Reference Standard for Hydroxylated Heterocycle QC

The well‑defined physical constants (density 1.394 g cm⁻³, BP 372.7 °C, n 1.675) and commercial availability at 98% purity with orthogonal analytical certification (NMR, HPLC, GC) make this compound suitable as a system‑suitability standard for HPLC method development targeting polar benzothiophene metabolites or process impurities in pharmaceutical development.

Hydroxy-Directed Late-Stage Functionalization Platform

The 7‑OH group provides a handle for O‑alkylation, esterification, Mitsunobu reactions, or conversion to a triflate leaving group for cross‑coupling, while the 2‑CO₂Me remains intact as a protected carboxylate synthon [2]. This orthogonal reactivity profile is not achievable with the non‑hydroxylated analogue or with regioisomers where the OH is distant from the thiophene ring, making the 2‑carboxylate,7‑hydroxy substitution pattern uniquely suited for divergent library synthesis.

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